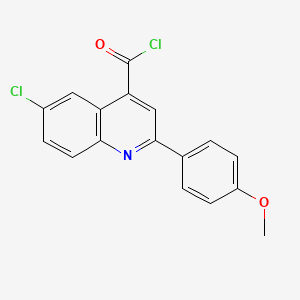

6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

CAS No.: 1160263-31-9

Cat. No.: VC2813594

Molecular Formula: C17H11Cl2NO2

Molecular Weight: 332.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160263-31-9 |

|---|---|

| Molecular Formula | C17H11Cl2NO2 |

| Molecular Weight | 332.2 g/mol |

| IUPAC Name | 6-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C17H11Cl2NO2/c1-22-12-5-2-10(3-6-12)16-9-14(17(19)21)13-8-11(18)4-7-15(13)20-16/h2-9H,1H3 |

| Standard InChI Key | VJIOOANUDNXUTK-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |

Introduction

Chemical Properties and Structure

Structural Characteristics

The compound's structure can be broken down into several key components that contribute to its chemical behavior:

-

The quinoline heterocyclic core, which provides a rigid, planar scaffold and contributes to potential π-π stacking interactions with biological targets

-

The chloro substituent at the 6-position, which enhances lipophilicity and may influence binding interactions

-

The 4-methoxyphenyl group at the 2-position, which adds additional aromatic character and potential hydrogen bonding capabilities through the methoxy oxygen

-

The carbonyl chloride group at the 4-position, which serves as a highly reactive site for nucleophilic substitution reactions

This combination of functional groups creates a compound with unique chemical reactivity patterns and potential biological interactions that distinguish it from other quinoline derivatives.

Synthesis and Preparation Methods

Synthetic Routes

Chemical Reactivity

Nucleophilic Substitution Reactions

The carbonyl chloride group at the 4-position represents the most reactive site in the molecule, readily undergoing nucleophilic substitution reactions. This functional group can react with a wide range of nucleophiles to form diverse derivatives:

-

With amines (primary and secondary), it forms amides, which are important structural motifs in many biologically active compounds

-

With alcohols, it produces esters, which can serve as prodrugs or modified versions with altered pharmacokinetic properties

-

With thiols, it generates thioester derivatives with potentially different biological activities

-

With water, it hydrolyzes to form the corresponding carboxylic acid

These transformations typically proceed under mild conditions, often requiring only the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.

Other Reaction Pathways

Beyond the reactivity of the carbonyl chloride group, 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride can participate in several other types of reactions:

-

The chloro group at the 6-position can undergo nucleophilic aromatic substitution reactions, though these typically require more forcing conditions due to the less activated nature of this position

-

The quinoline nitrogen can act as a nucleophile or coordinate with metals, enabling additional transformations or applications in coordination chemistry

-

The methoxy group on the phenyl ring can undergo O-demethylation under appropriate conditions, providing access to phenolic derivatives

-

The aromatic rings can participate in electrophilic aromatic substitution reactions, though site selectivity may be challenging to control

This rich reactivity profile makes the compound a versatile building block in the synthesis of more complex molecular architectures.

Biological Activity

Pharmacological Properties

Quinoline derivatives, including 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride, are known for their diverse pharmacological activities. While specific data on this exact compound is limited, structure-activity relationship studies of similar quinoline derivatives suggest several potential biological activities:

-

Antimicrobial activity: Many quinoline compounds exhibit activity against various bacterial and fungal pathogens

-

Anticancer properties: Quinoline derivatives can interact with DNA or specific enzymes involved in cell proliferation

-

Anti-inflammatory effects: Some quinolines modulate inflammatory pathways, potentially reducing inflammation

-

Kinase inhibition: Certain quinoline derivatives can inhibit protein kinases, which are important regulatory enzymes in many cellular processes

The specific biological profile of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride would be influenced by its unique substitution pattern, which could affect target binding, cell penetration, and metabolic stability.

Research Applications

Use as a Chemical Intermediate

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride exist, differing in the position of substituents or the nature of the functional groups:

-

6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride: This isomer has the methoxy group at the 2-position of the phenyl ring rather than the 4-position

-

6-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride: This analog has an ethyl group instead of a methoxy group at the 4-position of the phenyl ring

-

Compounds with different substituents at the 6-position, such as fluoro, bromo, or methyl groups

-

Derivatives with modified functional groups at the 4-position, such as carboxylic acids, esters, or amides

Table 1: Comparison of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride with Structural Analogs

Functional Differences

These structural differences can lead to significant variations in:

-

Chemical reactivity: Different substitution patterns can alter the electron distribution and thus the reactivity of key functional groups

-

Biological activity: Even minor structural changes can significantly impact binding to biological targets

-

Physicochemical properties: Variations in substitution pattern can affect solubility, lipophilicity, and cell permeability

-

Metabolic stability: Different substituents may be processed differently by metabolic enzymes

For example, the position of the methoxy group (4- versus 2-position) could significantly influence the compound's ability to participate in hydrogen bonding interactions with biological targets. Similarly, replacing the methoxy group with an ethyl group would eliminate a potential hydrogen bond acceptor while maintaining lipophilicity.

Future Research Directions

Expanding Biological Activity Studies

Future research on 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride could focus on:

-

Comprehensive screening against a wider range of biological targets to better understand its activity profile

-

Detailed structure-activity relationship studies to identify the key structural features responsible for any observed biological activities

-

Investigation of potential synergistic effects when combined with established drugs or other bioactive compounds

-

Exploration of the compound's activity against drug-resistant pathogens or cancer cells

Synthetic Methodologies

Advancements in synthetic approaches could include:

-

Development of more environmentally friendly synthesis methods with reduced waste and energy consumption

-

One-pot or cascade reaction sequences to streamline the synthesis process

-

Chemoenzymatic approaches that leverage the selectivity of enzymes for specific transformations

-

Exploration of novel catalysts that could enable more selective functionalization of the quinoline core

These research directions could expand our understanding of this compound and potentially lead to valuable applications in medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume